Benzyl (2S)-4-cyano-2-methylpiperidine-1-carboxylate
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Overview
Description
Benzyl (2S)-4-cyano-2-methylpiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (2S)-4-cyano-2-methylpiperidine-1-carboxylate typically involves the reaction of benzyl cyanide with a piperidine derivative under specific conditions. One efficient method involves the use of tert-butyl hydroperoxide as an oxidizing agent, which facilitates the formation of the desired ester compound . The reaction proceeds smoothly under metal-free conditions, making it an environmentally friendly approach.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the yield and efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Benzyl (2S)-4-cyano-2-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the nitrile group to primary amines using reagents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: N-bromosuccinimide (NBS) for benzylic bromination.
Major Products
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Brominated derivatives.
Scientific Research Applications
Benzyl (2S)-4-cyano-2-methylpiperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the design of biologically active compounds.
Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzyl (2S)-4-cyano-2-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the structural modifications of the compound.
Comparison with Similar Compounds
Similar Compounds
Benzyl alcohol: A simpler compound with a hydroxyl group instead of the ester and nitrile groups.
Benzyl cyanide: Contains a nitrile group but lacks the piperidine ring.
Piperidine derivatives: Various substituted piperidines with different functional groups.
Uniqueness
Benzyl (2S)-4-cyano-2-methylpiperidine-1-carboxylate is unique due to its combination of a benzyl group, a nitrile group, and a piperidine ring. This structural arrangement provides distinct chemical reactivity and potential for diverse applications in research and industry.
Properties
Molecular Formula |
C15H18N2O2 |
---|---|
Molecular Weight |
258.32 g/mol |
IUPAC Name |
benzyl (2S)-4-cyano-2-methylpiperidine-1-carboxylate |
InChI |
InChI=1S/C15H18N2O2/c1-12-9-14(10-16)7-8-17(12)15(18)19-11-13-5-3-2-4-6-13/h2-6,12,14H,7-9,11H2,1H3/t12-,14?/m0/s1 |
InChI Key |
QQDMQJFZUULMLD-NBFOIZRFSA-N |
Isomeric SMILES |
C[C@H]1CC(CCN1C(=O)OCC2=CC=CC=C2)C#N |
Canonical SMILES |
CC1CC(CCN1C(=O)OCC2=CC=CC=C2)C#N |
Origin of Product |
United States |
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